molecular formula C14H18ClN3O3S B2557937 2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole CAS No. 785792-29-2

2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Cat. No. B2557937
CAS RN: 785792-29-2
M. Wt: 343.83
InChI Key: NYHTVVUCHJDWKV-UHFFFAOYSA-N
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Description

The compound “2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active molecules . The morpholine ring is attached to a sulfonyl group, which is a key functional group in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used to synthesize various substituted morpholines .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Morpholine-4-sulfonyl chloride, a related compound, has a molecular weight of 185.63 .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For instance, they can react with inorganic acids to form salts, and with organic acids to form salts or amides . They can also undergo alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Morpholine-4-sulfonyl chloride, a related compound, is a colorless or white to yellow solid or liquid at room temperature .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on similar sulfonic acid derivatives, such as those involved in antioxidant capacity assays, has shown that certain sulfonamides can undergo specific reactions, including coupling and oxidation without coupling. These processes are essential in determining the total antioxidant capacity, highlighting the potential of sulfonamide derivatives in evaluating and enhancing antioxidant activities in various systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Sulfonamide-Based Drug Development

Sulfonamides, including benzothiazole and benzodiazole derivatives, are crucial in developing various drugs due to their wide range of biological activities. These compounds have been explored for their potential in addressing conditions such as bacterial infections, glaucoma, and even cancer, indicating the broad applicability of sulfonamides in pharmaceutical research and development (Carta, Scozzafava, & Supuran, 2012).

Environmental Remediation

Compounds with sulfonamide structures have also been investigated for their role in environmental remediation, particularly in the degradation of organic pollutants. The presence of sulfonamide and benzodiazole derivatives can enhance the efficiency of enzymatic processes in breaking down recalcitrant compounds, demonstrating their potential in treating industrial effluents and wastewater (Husain & Husain, 2007).

Antimicrobial and Antitumor Activity

The structural motif of sulfonamides, including those similar to the compound , is known for its significant antimicrobial and antitumor properties. These compounds are part of ongoing research for developing new therapeutic agents targeting specific microbial pathogens and cancer cells, underscoring their importance in medicinal chemistry (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Safety and Hazards

Morpholine is considered to be a skin and eye irritant, as well as a skin sensitizer . It’s important to handle it with care and use appropriate safety measures.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the presence of a morpholine ring, which is common in many biologically active compounds .

properties

IUPAC Name

4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-2-18-13-4-3-11(9-12(13)16-14(18)10-15)22(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHTVVUCHJDWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332836
Record name 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

785792-29-2
Record name 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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